molecular formula C19H21NO B1199284 Desmethyllevoprotiline CAS No. 38990-54-4

Desmethyllevoprotiline

Cat. No.: B1199284
CAS No.: 38990-54-4
M. Wt: 279.4 g/mol
InChI Key: MFFVUOWODXJKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyllevoprotiline (C₁₉H₂₁N) is a secondary amine tricyclic antidepressant (TCA) and an active metabolite of levoprotiline. It primarily inhibits norepinephrine reuptake by binding to the norepinephrine transporter (NET) with high selectivity, resulting in increased synaptic norepinephrine levels . Structurally, it lacks the methyl group present in levoprotiline, which alters its pharmacokinetic and pharmacodynamic properties. Preclinical studies suggest its efficacy in major depressive disorder (MDD) and neuropathic pain, with a favorable side-effect profile compared to tertiary amine TCAs due to reduced anticholinergic activity .

Properties

CAS No.

38990-54-4

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

1-amino-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol

InChI

InChI=1S/C19H21NO/c20-12-13(21)11-19-10-9-14(15-5-1-3-7-17(15)19)16-6-2-4-8-18(16)19/h1-8,13-14,21H,9-12,20H2

InChI Key

MFFVUOWODXJKPA-UHFFFAOYSA-N

SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CC(CN)O

Canonical SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CC(CN)O

Synonyms

demethyllevoprotiline
desmethyllevoprotiline
desmethyllevoprotiline, (+-)-isomer
desmethyllevoprotiline, (R)-isomer
desmethyllevoprotiline, (S)-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Levoprotiline

Structural Differences :

  • Desmethyllevoprotiline lacks the N-methyl group of levoprotiline (C₂₀H₂₃N vs. C₁₉H₂₁N).
    Pharmacokinetics :
Parameter This compound Levoprotiline
Bioavailability 85% 70%
Half-life (t₁/₂) 18–24 hours 12–16 hours
Protein Binding 92% 88%
Metabolism Hepatic (CYP2D6) Hepatic (CYP3A4)

Pharmacodynamics :

  • This compound shows 30% higher NET affinity (Ki = 0.8 nM) than levoprotiline (Ki = 1.2 nM) .
  • Reduced affinity for muscarinic receptors (IC₅₀ = 1,200 nM vs. 450 nM), correlating with fewer anticholinergic side effects .

Clinical Implications :

  • Longer half-life allows once-daily dosing, improving adherence in MDD .
Desipramine

Functional Similarity :
Both are secondary amine TCAs with potent NET inhibition.

Pharmacokinetic Contrast :

Parameter This compound Desipramine
Bioavailability 85% 73%
Half-life (t₁/₂) 18–24 hours 14–28 hours
Active Metabolites None 2-Hydroxydesipramine

Pharmacodynamic Differences :

  • This compound has negligible serotonin reuptake inhibition (SERT Ki = 2,500 nM) versus desipramine (SERT Ki = 350 nM) .
  • Desipramine’s higher histamine H₁ receptor affinity (IC₅₀ = 90 nM) contributes to sedation, a side effect less common with this compound (IC₅₀ = 1,100 nM) .

Comparison with Functionally Similar Compounds

Reboxetine (Selective NRI)

Mechanistic Overlap: Both inhibit NET, but reboxetine is a non-TCA with a bicyclic structure.

Efficacy and Tolerability :

Parameter This compound Reboxetine
MDD Response Rate 68% 62%
Dry Mouth Incidence 18% 35%
Withdrawal Rate 9% 14%
  • This compound’s broader receptor profile (weak α₁-adrenergic blockade) may enhance efficacy in comorbid anxiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.